molecular formula C13H13N5O2 B1683544 Zaprinast CAS No. 37762-06-4

Zaprinast

Katalognummer: B1683544
CAS-Nummer: 37762-06-4
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: REZGGXNDEMKIQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zaprinast ist eine synthetische Verbindung, die für ihre Rolle als Phosphodiesterase-Inhibitor bekannt ist. Ursprünglich wurde es als klinischer Medikamentenkandidat entwickelt, erreichte aber nicht den Markt. Es diente als Vorläufer für die Entwicklung anderer Phosphodiesterase-Inhibitoren, wie zum Beispiel Sildenafil. This compound ist selektiv für die Subtypen PDE5, PDE6, PDE9 und PDE11 .

Wissenschaftliche Forschungsanwendungen

Zaprinast is a phosphodiesterase inhibitor with several applications, including use as a research tool to study specific biological processes . this compound was initially an unsuccessful clinical drug candidate related to PDE5 inhibitors like sildenafil . Research indicates that this compound selectively inhibits phosphodiesterase subtypes PDE5, PDE6, PDE9, and PDE11 .

Scientific Research Applications

  • Phosphodiesterase Inhibition this compound is a phosphodiesterase inhibitor, particularly for PDE5, PDE6, PDE9, and PDE11 subtypes . Its IC50 values for these subtypes are 0.76, 0.15, 29.0, and 12.0 μM, respectively .
  • Malaria Research this compound inhibits the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro, with an ED50 value of 35 μM. It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase, with an IC50 value of 3.8 μM .
  • G-Protein Coupled Receptor Activation this compound activates the orphan G-protein coupled receptor GPR35 in both rats and humans .
  • Mitochondrial Pyruvate Carrier Inhibition this compound is a potent inhibitor of mitochondrial pyruvate transport . This inhibition leads to significant changes in neuronal tissues, altering glutamate and aspartate concentrations .

Research Findings

  • Mitochondrial Pyruvate Transport Inhibition: this compound inhibits mitochondrial pyruvate carrier activity, leading to aspartate accumulation while decreasing glutamate . The metabolic profile of this compound is similar to that of mitochondrial pyruvate carrier inhibitors, stimulating glutamate oxidation and aspartate accumulation. This compound also inhibits pyruvate-driven oxygen consumption in brain mitochondria and blocks the mitochondrial pyruvate carrier in liver mitochondria .
  • Retinal Degeneration Studies: Research has shown that this compound can induce retinal degeneration . Studies using cultured mouse retinal explants treated with this compound revealed its role as a potent inhibitor of mitochondrial pyruvate transport, triggering metabolomic changes in neuronal tissues and affecting glutamate and aspartate concentrations .
  • Sexual Behavior Studies: this compound has been shown to alter paced mating behavior in female rats by lengthening the contact-return latency to ejaculation .
  • Memory Studies: this compound has been shown to enhance visual memory in novel object recognition tests .
  • GPR35 Receptor Agonist: this compound acts as an agonist for the G protein-coupled receptor GPR35. It strongly activates rat GPR35 (EC50 value of 16nM) and moderately activates human GPR35 (EC50 value of 840nM). GPR35 functions as a Gα(i/o)- and Gα(16)-coupled receptor for this compound when expressed in human embryonic kidney 293 (HEK 293) cells .

Wirkmechanismus

Target of Action

Zaprinast, also known as M&B 22,948, is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It primarily targets phosphodiesterase subtypes PDE5, PDE6, PDE9, and PDE11 . Additionally, this compound has been shown to activate the orphan G-protein coupled receptor known as GPR35, both in rats and humans .

Mode of Action

This compound interacts with its targets by inhibiting the phosphodiesterase enzymes, leading to an increase in cGMP levels . This inhibition results in vasodilation activity in a variety of species and tissues . Furthermore, this compound has been found to activate GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro, and inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase . It has also been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Moreover, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce cell death and improve cell viability in various models . In addition, it has been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Furthermore, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on acute respiratory distress syndrome, this compound was found to worsen gas exchange when administered intravenously, and it abolished the beneficial effects of inhaled nitric oxide . This suggests that the route of administration and the specific disease state can significantly impact the effectiveness of this compound.

Biochemische Analyse

Biochemical Properties

Zaprinast interacts with various enzymes and proteins in biochemical reactions. It is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It has been shown to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro . It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress oxidative stress (OS)-induced cell death . In rat microglial cells, this compound enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and activates GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to reduce cellular 2-hydroxyglutarate (2HG) levels by inhibiting the upstream enzyme glutaminase (GLS) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with DJ-1β mutant flies, this compound improved motor performance . In diet-induced obese mice, this compound improved glucose tolerance .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the mitochondrial pyruvate carrier, affecting pyruvate metabolism . It also reduces 2HG levels, indicating its involvement in the glutamine metabolic pathway .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Zaprinast kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Propoxyphenylhydrazin mit Ethylacetoacetat zur Bildung der Zwischenverbindung beinhaltet. Diese Zwischenverbindung wird dann cyclisiert, um die Triazolopyrimidinonstruktur von this compound zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, ist jedoch für die Großproduktion optimiert. Dazu gehört die Verwendung effizienter Katalysatoren und Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zaprinast unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

    Substitution: Substitutionsreaktionen können am Phenylring oder am Triazolopyrimidinon-Molekül auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

    Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an das this compound-Molekül einführen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Zaprinast

This compound ist einzigartig in seiner Fähigkeit, mehrere Phosphodiesterase-Subtypen (PDE5, PDE6, PDE9 und PDE11) selektiv zu hemmen, und seine Rolle als Vorläufer für erfolgreichere Medikamente wie Sildenafil. Seine Aktivierung von GPR35 unterscheidet es auch von anderen Phosphodiesterase-Inhibitoren .

Biologische Aktivität

Zaprinast is a compound primarily recognized as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE5. Its biological activity extends beyond this role, influencing various metabolic pathways and exhibiting unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications in therapeutic contexts.

1. Phosphodiesterase Inhibition:
this compound is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. This mechanism is crucial for various physiological processes, including vasodilation and neurotransmission. The inhibition of PDE5 by this compound has been shown to lower 2-hydroxyglutarate (2HG) levels through an off-target effect, suggesting that its actions may not solely depend on cGMP elevation .

2. Inhibition of Mitochondrial Pyruvate Carrier:
Recent studies have revealed that this compound acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This inhibition alters the metabolomic profile of cells by causing an accumulation of aspartate at the expense of glutamate. Specifically, this compound inhibits pyruvate-driven oxygen consumption in brain mitochondria and blocks MPC activity in liver mitochondria . The metabolic effects are independent of its PDE inhibitory activity, indicating a dual mechanism of action .

Effects on Cellular Metabolism

This compound's influence on cellular metabolism is profound:

  • Alteration in Amino Acid Levels:
    • This compound increases aspartate levels while decreasing glutamate levels. This shift can affect neurotransmitter balance and metabolic pathways involving amino acids .
  • Impact on Metabolomic Profiles:
    • The compound modifies the profiles of mitochondrial intermediates, which are critical for energy production and biosynthesis. For instance, it has been shown to decrease the formation of citrate from pyruvate and alter downstream metabolites such as α-ketoglutarate (αKG) and succinate .

Research Findings and Case Studies

Table 1: Summary of Key Findings on this compound

StudyKey FindingsImplications
Inhibits MPC activity; increases aspartateSuggests potential for metabolic modulation in neurological contexts
Alters metabolomic profiles in retina and brainMay influence neurodegenerative disease mechanisms
Lowers 2HG levels independent of cGMPPotential therapeutic applications in cancer metabolism

Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers observed that its inhibition of MPC led to alterations in energy metabolism that could provide insights into treating conditions like hypoglycemia and neurodegeneration. The findings indicate that targeting mitochondrial pathways with compounds like this compound may offer new therapeutic strategies for neurological disorders .

Therapeutic Implications

This compound's unique mechanisms suggest potential applications beyond its established role as a PDE inhibitor:

  • Neurological Disorders:
    The modulation of amino acid levels and mitochondrial function presents opportunities for developing treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders where metabolic dysregulation is evident.
  • Cancer Metabolism:
    By influencing metabolic pathways associated with glutamine metabolism and 2HG production, this compound may serve as a candidate for targeting cancer cell metabolism, particularly in tumors with IDH mutations .

Eigenschaften

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045224
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37762-06-4
Record name Zaprinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37762-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaprinast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name zaprinast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zaprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zaprinast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAPRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaprinast
Reactant of Route 2
Reactant of Route 2
Zaprinast
Reactant of Route 3
Zaprinast
Reactant of Route 4
Zaprinast
Reactant of Route 5
Reactant of Route 5
Zaprinast
Reactant of Route 6
Reactant of Route 6
Zaprinast
Customer
Q & A

Q1: What is the primary mechanism of action of Zaprinast?

A1: this compound primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]

Q2: Which PDE isoforms does this compound inhibit, and how does this selectivity impact its effects?

A2: While primarily known as a PDE5 inhibitor, this compound also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]

Q3: How does this compound's inhibition of PDEs influence downstream signaling pathways?

A3: By inhibiting cGMP degradation, this compound elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]

Q4: Does this compound interact with nitric oxide (NO) signaling?

A4: Yes, this compound potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] this compound, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]

Q5: Does this compound directly influence NO levels?

A5: While this compound enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that this compound does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []

Q6: How does this compound impact the cyclic adenosine monophosphate (cAMP) pathway?

A6: this compound's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of this compound's effects. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H17N5O3, and its molecular weight is 291.3 g/mol.

Q8: Is there any available spectroscopic data for this compound?

A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.

Q9: Does this compound have any known catalytic properties?

A9: this compound is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: While the provided research does not focus on SAR studies of this compound, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.

Q11: What are the typical formulations of this compound used in research?

A13: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]

Q12: What is the duration of action of this compound?

A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with this compound infusion. []

Q13: What is known about the metabolism and excretion of this compound?

A13: The provided research papers do not provide detailed information about the metabolism and excretion of this compound.

Q14: What are the primary in vitro and in vivo models used to study the effects of this compound?

A16: this compound's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]

Q15: What are the main therapeutic areas where this compound has shown potential?

A17: Preclinical research suggests potential applications for this compound in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.